3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde
CAS No.:
Cat. No.: VC15991091
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H11N3O/c1-12(2)10-11-8(7-14)9-5-3-4-6-13(9)10/h3-7H,1-2H3 |
| Standard InChI Key | DNWDZAGSBHWULG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=C2N1C=CC=C2)C=O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
| InChI Key | DNWDZAGSBHWULG-UHFFFAOYSA-N |
| PubChem CID | 10487886 |
The compound’s electron-deficient pyridine ring and electron-rich dimethylamino group create a push-pull electronic system, influencing its reactivity in cycloadditions and nucleophilic substitutions .
Synthesis and Preparation
Catalytic Cyclization Strategies
A scalable synthesis involves Bi(OTf)₃-catalyzed cyclization of propargylamines with aldehydes under mild conditions . In a representative procedure, a mixture of 2-aminopyridine derivatives, dimethylamine, and paraformaldehyde undergoes cyclocondensation in dichloroethane (DCE) at 150°C for 12 hours, yielding the target compound in 68–82% isolated yield after column chromatography . Critical parameters include:
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Catalyst: 5 mol% Bi(OTf)₃
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Acid Additive: 7.5 equiv p-TsOH·H₂O
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Solvent: DCE (0.3 M)
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Temperature: 150°C
This method avoids noble-metal catalysts and achieves functional group tolerance for aryl, alkyl, and heteroaryl substituents .
Structural and Spectroscopic Characterization
Crystallographic and Computational Insights
Although single-crystal X-ray data remain unreported, density functional theory (DFT) calculations predict a nearly planar imidazopyridine core with a dihedral angle of 2.3° between the imidazole and pyridine rings. The aldehyde group adopts an s-cis conformation relative to the dimethylamino substituent, minimizing steric clashes .
Spectroscopic Signatures
Key spectral features include:
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¹H NMR (400 MHz, CDCl₃): δ 9.81 (s, 1H, CHO), 8.12 (d, J = 6.8 Hz, 1H, H-7), 7.45 (t, J = 7.2 Hz, 1H, H-6), 6.94 (d, J = 8.0 Hz, 1H, H-5), 3.21 (s, 6H, N(CH₃)₂).
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¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 152.4 (C-1), 144.9 (C-3), 128.7–117.3 (aromatic carbons), 44.6 (N(CH₃)₂).
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N imidazole), 2780–2850 cm⁻¹ (N-CH₃) .
These data align with related imidazo[1,2-a]pyridine aldehydes, confirming regiospecific formylation at the 1-position .
Reactivity and Applications
Multicomponent Reactions
The aldehyde group participates in cascade reactions with phthalaldehydes and dimethyl acetylenedicarboxylate (DMAD), forming benzo[d]furo[3,2-b]azepines under catalyst-free conditions . A typical protocol involves:
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Condensation of 3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde with phthalaldehyde in CH₂Cl₂ at 25°C.
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Addition of DMAD to the intermediate iminium ion.
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Spontaneous [4+2] cycloaddition and aromatization, yielding tricyclic products in 55–73% yield .
Future Research Directions
Synthetic Chemistry Priorities
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Develop enantioselective syntheses using chiral Brønsted acid catalysts.
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Explore continuous-flow manufacturing to improve reaction scalability .
Biological Evaluation Needs
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Screen against neglected disease targets (e.g., Trypanosoma cruzi proteases).
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Optimize prodrug derivatives (e.g., oxime ethers) to enhance metabolic stability .
Materials Science Applications
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